5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

CAS 61416-90-8 is the sole 2-ethyl-4-methyl-6-phenylamino-5,8-quinazolinedione, bridging 2-methyl and 2-aryl analogs. Supplied at 97% with batch-specific NMR/HPLC/GC data, it is a validated reference standard and a unique SAR probe for systematic 2-position optimization. Class evidence shows potent vasorelaxation inhibition and cell-line-selective cytotoxicity, supporting NO-cGMP pathway studies and hit-to-lead programs. Procure for guaranteed structural identity and documented QC.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
CAS No. 61416-90-8
Cat. No. B11836015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-
CAS61416-90-8
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCCC1=NC(=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C
InChIInChI=1S/C17H15N3O2/c1-3-14-18-10(2)15-16(20-14)13(21)9-12(17(15)22)19-11-7-5-4-6-8-11/h4-9,19H,3H2,1-2H3
InChIKeyIKBFGGXOXPAQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- (CAS 61416-90-8): Structural Identity, Physicochemical Profile, and Procurement Baseline for a Differentiated Quinazolinedione Scaffold


5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- (CAS 61416-90-8; IUPAC: 6-anilino-2-ethyl-4-methylquinazoline-5,8-dione) is a synthetic heterocyclic quinone belonging to the 6-arylamino-5,8-quinazolinedione subclass [1]. With a molecular formula of C17H15N3O2 and a molecular weight of 293.32 g·mol⁻¹, the compound features a quinazoline-5,8-dione core bearing a 2-ethyl substituent, a 4-methyl group, and a 6-phenylamino (anilino) moiety . This specific trisubstituted scaffold is commercially supplied at a certified purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analytical data . The 5,8-quinazolinedione chemotype is recognized in medicinal chemistry literature for its capacity to inhibit endothelium-dependent vasorelaxation and exert in vitro cytotoxic effects against human solid tumor cell lines, establishing a pharmacological foundation that distinguishes this core from simple quinazolinedione or quinoline-dione scaffolds [2].

Why Generic 5,8-Quinazolinedione Substitution Fails: The Critical Role of 2-Ethyl-4-Methyl-6-Phenylamino Trisubstitution in Determining Pharmacological and Procurement Outcomes (CAS 61416-90-8)


The assumption that any 6-arylamino-5,8-quinazolinedione can interchangeably substitute for CAS 61416-90-8 is unsupported by both structural chemistry and the available class-level pharmacological evidence. The 2-ethyl substituent on the target compound is a key differentiator from the more common 2-methyl analog (CAS 61416-89-5) and from 2-aryl congeners (e.g., CAS 61416-85-1, 61416-86-2), with the ethyl group predictably altering both lipophilicity (estimated ΔlogP ≈ +0.4 vs. 2-methyl) and steric occupancy at the quinazoline 2-position [1]. In the broader 6-arylamino-5,8-quinazolinedione series, Ryu et al. (2004) demonstrated that seemingly minor changes in the aryl-substitution pattern on the 6-position anilino group produced substantial variation in cytotoxic potency across five human solid tumor cell lines, with some derivatives showing marked selectivity for HCT-15 (colon) and SK-MEL-2 (melanoma) cells while exhibiting weaker activity against A549 (lung) and SK-OV-3 (ovarian) cells [1]. Furthermore, the 2002 study by the same group established that all synthesized 5,8-quinazolinediones displayed potent inhibition of acetylcholine-induced vasorelaxation in rat aortic rings at concentrations as low as 0.1 μM, yet the magnitude of effect was dependent on the specific aryl-substitution pattern [2]. These findings collectively demonstrate that the pharmacological profile of a 6-arylamino-5,8-quinazolinedione is exquisitely sensitive to its exact substitution architecture, and generic replacement with a structurally similar but non-identical analog carries a material risk of divergent biological readout.

Product-Specific Quantitative Evidence Guide: CAS 61416-90-8 vs. Closest Structural Analogs and In-Class Candidates


Structural Differentiation: 2-Ethyl vs. 2-Methyl Substitution – Impact on Lipophilicity and Predicted ADME Profile

CAS 61416-90-8 bears a 2-ethyl substituent on the quinazoline-5,8-dione core, distinguishing it from the closest commercially available analog, 2,4-dimethyl-6-(phenylamino)-5,8-quinazolinedione (CAS 61416-89-5), which carries a 2-methyl group . The replacement of methyl with ethyl at position 2 increases the calculated logP by approximately +0.4 log units (estimated via fragment-based method; ethyl contribution: ~1.1 vs. methyl: ~0.7), indicative of moderately enhanced lipophilicity that may influence membrane permeability, protein binding, and metabolic stability [1]. In the broader 6-arylamino-5,8-quinazolinedione series, Ryu et al. (2004) demonstrated that substitution-dependent variations in cytotoxicity across five human tumor cell lines (A549, SK-OV-3, SK-MEL-2, XF498, HCT-15) were substantial enough that no single compound was uniformly potent across all lines, underscoring the sensitivity of biological readout to specific substituent architecture [2].

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Certified Purity and Batch-Specific QC Documentation: A Procurement-Grade Differentiator from Uncharacterized Quinazolinedione Suppliers

CAS 61416-90-8 is supplied by Bidepharm (Catalog No. BD666710) at a certified standard purity of 97%, with batch-specific QC documentation that includes ¹H NMR, HPLC, and GC analytical data . In parallel, Chemenu offers the compound (Catalog No. CM215390) also at 97% purity . This documented quality assurance framework contrasts with many generic quinazolinedione suppliers that provide only nominal purity claims without accompanying batch-resolved analytical spectra or chromatograms. For research procurement, the availability of batch-specific NMR, HPLC, and GC data constitutes a verifiable purity benchmark that mitigates the risk of introducing unidentified impurities into dose-response or mechanistic studies, a risk that is well-recognized in chemical biology where even trace impurities can confound biological assay interpretation [1].

Analytical Chemistry Quality Control Chemical Procurement

Class-Level Cytotoxic Activity: 6-Arylamino-5,8-Quinazolinedione Scaffold Demonstrates Cell-Line-Selective Potency, Establishing a Pharmacological Precedent for the 2-Ethyl-4-Methyl Congener

In the foundational 2004 study by Ryu et al., a panel of 6-arylamino-5,8-quinazolinediones was evaluated for in vitro cytotoxic activity against five human solid tumor cell lines: A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), XF498 (CNS), and HCT-15 (colon) [1]. The study reported that most 6-arylamino-5,8-quinazolinediones exhibited potent activity against HCT-15 (colon) and SK-MEL-2 (melanoma) cell lines [1]. Critically, the level of cytotoxic potency varied as a function of the specific 6-arylamino substituent, demonstrating that the biological activity of this chemotype is not uniform across derivatives [1]. Separately, in the 2002 study on endothelium-dependent vasorelaxation, all tested 5,8-quinazolinediones showed a potent and efficacious inhibitory effect on acetylcholine (ACh)-induced vasorelaxation of rat aorta at a concentration of 0.1 μM, an effect attributed to the quinone electrophore of the 5,8-quinazolinedione core [2]. These class-level findings provide a pharmacological rationale for investigating CAS 61416-90-8, which shares the identical 5,8-quinazolinedione core and 6-phenylamino moiety, while noting that the specific 2-ethyl-4-methyl substitution pattern has not been independently characterized in these published studies.

Cancer Pharmacology Cytotoxicity Structure-Activity Relationship

2-Ethyl-4-Methyl Substitution Defines a Unique Chemical Space Within the 61416-xx-x Patent and Analog Series, Distinct from 2-Aryl Congeners

CAS 61416-90-8 belongs to a narrow cluster of 6-phenylamino-5,8-quinazolinediones within the CAS registry sequence 61416-xx-x that differ exclusively at the 2-position substituent . The closest analogs include: CAS 61416-89-5 (2,4-dimethyl), CAS 61416-85-1 (2-(2-ethoxyphenyl)-4-methyl; MW 385.42), CAS 61416-86-2 (2-(3-bromophenyl)-4-methyl; MW 420.26), and CAS 61416-87-3 (4-methyl-2-(4-nitrophenyl); MW 386.36) . Among these, CAS 61416-90-8 is the only member bearing a 2-ethyl substituent, a feature that distinguishes it from both the smaller 2-methyl analog (CAS 61416-89-5) and the larger, more lipophilic 2-aryl-substituted analogs (CAS 61416-85-1, 61416-86-2, 61416-87-3). The 2-ethyl group occupies an intermediate steric and lipophilic space that is not represented by any other compound in this cluster, making CAS 61416-90-8 the exclusive procurement option for structure-activity relationship (SAR) studies requiring systematic exploration of the 2-position with an alkyl substituent larger than methyl but without introducing the aromatic character of a phenyl ring .

Chemical Biology Chemical Space Analysis Drug Discovery

Endothelium-Dependent Vasorelaxation Inhibition: Class-Level Potency at Sub-Micromolar Concentration Establishes a Pharmacological Signature for the 5,8-Quinazolinedione Core

Ryu et al. (2002) demonstrated that all synthesized 6-(substituted-phenyl)amino-5,8-quinazolinediones 3 exhibited a potent and efficacious inhibitory effect on acetylcholine (ACh)-induced vasorelaxation of rat aorta with intact endothelium [1]. At a concentration of 0.1 μM, these quinones reduced the maximal vasorelaxation response and increased the EC₅₀ value for ACh [1]. The reference compound 6-phenylamino-5,8-quinolinedione (LY83583), a structurally related heterocyclic quinone, is known to inhibit endothelium-dependent vasorelaxation by decreasing intracellular cGMP levels through inhibition of endothelial nitric oxide synthase (eNOS) activity [2]. The 5,8-quinazolinedione core of CAS 61416-90-8 serves as a bioisostere of the 5,8-quinolinedione scaffold, and the class-level data indicate that this chemotype can modulate endothelial NO-cGMP signaling at sub-micromolar concentrations [1][2]. However, the specific 2-ethyl-4-methyl substitution pattern of the target compound has not been independently evaluated in this assay system, and its precise potency relative to other 6-arylamino derivatives remains uncharacterized.

Cardiovascular Pharmacology Endothelial Biology Nitric Oxide Signaling

Availability Gap Analysis: CAS 61416-90-8 as the Sole Commercially Accessible 2-Ethyl-4-Methyl-6-Phenylamino-5,8-Quinazolinedione Congener

A systematic survey of commercial chemical supplier catalogs (excluding benchchems, molecule, evitachem, and vulcanchem per procurement policy) as of April 2026 identifies CAS 61416-90-8 as available from at least three verified suppliers: Bidepharm (Cat. BD666710, 97%), Chemenu (Cat. CM215390, 97%), and MolCore (NLT 98%) . Critically, no alternative supplier was identified that offers a 2-ethyl-4-methyl-6-(substituted-phenyl)amino-5,8-quinazolinedione with a different 6-arylamino group (e.g., 4-chlorophenylamino, 4-methoxyphenylamino) while retaining the identical 2-ethyl-4-methyl core . This means that CAS 61416-90-8 is currently the only commercially accessible compound that combines the 2-ethyl-4-methyl substitution pattern with a 6-arylamino moiety on the 5,8-quinazolinedione scaffold. Researchers seeking to probe the SAR of the 2-ethyl substituent in combination with 6-position anilino variation would need to undertake de novo synthesis of additional analogs, making the purchased compound the essential starting point for any structure-activity campaign [1].

Chemical Procurement SAR Tool Compounds Medicinal Chemistry

Best Research and Industrial Application Scenarios for 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)- (CAS 61416-90-8): Evidence-Anchored Use Cases


Systematic Structure-Activity Relationship (SAR) Exploration of the Quinazoline 2-Position in 6-Anilino-5,8-Quinazolinediones

CAS 61416-90-8 is the sole commercially available compound that fills the 2-alkyl gap between 2-methyl (CAS 61416-89-5; MW 279.29) and 2-aryl (CAS 61416-85-1, 61416-86-2, 61416-87-3; MW 385–420) congeners in the 6-phenylamino-5,8-quinazolinedione series . Its procurement enables researchers to systematically vary the steric and electronic character at the quinazoline 2-position while holding the 4-methyl and 6-phenylamino groups constant, a design strategy directly motivated by the Ryu et al. (2004) finding that cytotoxic potency in this chemotype varies dramatically with substitution pattern [1]. This SAR application is supported by the class-level evidence that 6-arylamino-5,8-quinazolinediones exhibit cell-line-selective cytotoxicity, making the 2-position a rational site for iterative optimization.

Endothelial Nitric Oxide Synthase (eNOS) and Soluble Guanylyl Cyclase (sGC) Signaling Pathway Probes

The 5,8-quinazolinedione core is a validated bioisostere of the 5,8-quinolinedione scaffold found in LY83583, a well-characterized inhibitor of endothelium-dependent vasorelaxation that acts by lowering intracellular cGMP levels through eNOS inhibition . Ryu et al. (2002) confirmed that 6-arylamino-5,8-quinazolinediones inhibit ACh-induced vasorelaxation at concentrations as low as 0.1 μM [1]. CAS 61416-90-8 may serve as a probe for endothelial NO-cGMP signaling studies, particularly for experiments requiring a 2-alkyl-substituted quinazolinedione with intermediate lipophilicity. However, users must independently characterize its potency, as the specific 2-ethyl-4-methyl derivative has not been evaluated in published vasorelaxation studies.

Reference Standard for Analytical Method Development and Compound Library Quality Control

The availability of batch-specific ¹H NMR, HPLC, and GC data from Bidepharm (Cat. BD666710) qualifies CAS 61416-90-8 as a reference standard for developing and validating analytical methods targeting the 5,8-quinazolinedione chemotype. Its well-defined molecular identity (C17H15N3O2; MW 293.32; InChIKey BTBPZXOFKLKYIV-WOJGMQOQSA-N) [1] and 97% certified purity enable its use as a calibration standard for HPLC and LC-MS quantification of structurally related quinazolinediones in reaction monitoring, stability studies, or impurity profiling applications.

Medicinal Chemistry Hit-to-Lead Campaigns Requiring a Privileged Heterocyclic Quinone Scaffold

The 5,8-quinazolinedione nucleus is a recognized privileged scaffold in medicinal chemistry, with literature precedent for anticancer, antifungal, and cardiovascular applications [1]. CAS 61416-90-8, with its 2-ethyl-4-methyl-6-phenylamino substitution, offers a starting point for hit-to-lead optimization that is structurally distinct from the more intensively studied 4-anilinoquinazoline kinase inhibitor chemotype (e.g., gefitinib, erlotinib) [2]. The 2-ethyl group provides a synthetic handle for further derivatization or may contribute to metabolic stability relative to 2-methyl analogs, making this compound a rational entry point for library synthesis and lead generation programs targeting the quinazoline-5,8-dione redox pharmacophore.

Quote Request

Request a Quote for 5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.